molecular formula C12H19NO4 B15225820 (1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid

(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid

Cat. No.: B15225820
M. Wt: 241.28 g/mol
InChI Key: GMGUVTWUHZJSAF-HLTSFMKQSA-N
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Description

This compound is a bicyclic β-amino acid derivative featuring a norbornane-like bicyclo[2.2.1]heptane scaffold. Key structural attributes include:

  • Bicyclic framework: The rigid bicyclo[2.2.1]heptane system imposes conformational constraints, enhancing stereochemical stability and influencing interactions in biological systems .
  • Functional groups: A tert-butoxycarbonyl (Boc) group protects the secondary amine, while the carboxylic acid at position 5 enables further derivatization or salt formation .
  • Stereochemistry: The (1R,4S,5S) configuration defines spatial orientation, critical for chiral recognition in drug design or catalysis.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1R,4S,5S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(13)5-9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9+/m1/s1

InChI Key

GMGUVTWUHZJSAF-HLTSFMKQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C[C@@H]2C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[221]heptane-5-carboxylic acid typically involves multiple steps, starting from simpler precursors One common method involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic structure The tert-butoxycarbonyl group is introduced to protect the amine functionality during the synthesis

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid are used to remove the Boc group.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, alcohols, and substituted amines.

Scientific Research Applications

(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites of the molecule. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The bicyclic structure adds rigidity to the molecule, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related bicyclic compounds, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Bicyclo System Molecular Formula Molecular Weight Key Substituents CAS Number Stability/Hazards
(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid [2.2.1]heptane C12H19NO5 257.28 g/mol* Boc (N), COOH (C5) N/A Likely stable; no hazard data available
(1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid [2.2.1]heptane C12H19NO5 257.28 g/mol Boc (N), COOH (C3), OH (C5) N/A Hydroxyl may increase polarity
(1R,2S,5S)-3-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid [3.1.0]hexane C11H17NO4 227.26 g/mol Boc (N), COOH (C2) 937244-10-5 Smaller ring; higher strain
(1S,3S,4R)-2-Boc-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid [2.2.2]octane C14H21NO4 267.32 g/mol Boc (N), COOH (C3), methylene (C5) 2410984-39-1 Hazardous (H302, H315, H319, H335)
(1R,4R,5R)-2-Boc-2-azabicyclo[3.1.0]hexane-4-carboxylic acid [3.1.0]hexane C11H17NO4 227.26 g/mol Boc (N), COOH (C4) 173306-82-6 Stable under recommended storage

*Molecular weight inferred from structurally similar compounds in .

Key Comparative Insights

Ring System and Strain: Bicyclo[2.2.1]heptane (norbornane) offers rigidity and low ring strain, favoring stability and predictable stereochemistry . Bicyclo[2.2.2]octane () has a larger cavity, accommodating bulkier substituents but may reduce solubility .

Functional Group Impact :

  • Hydroxyl groups () enhance hydrophilicity but may complicate synthesis due to protection/deprotection needs .
  • Methylene substituents () introduce unsaturation, altering electronic properties and reactivity .

Safety Profiles :

  • The methylene-containing bicyclo[2.2.2]octane derivative () exhibits acute toxicity and irritancy (H302, H315, H319), necessitating stringent handling protocols . Other compounds, like the target molecule, lack explicit hazard data but likely require standard protective measures.

Applications :

  • Pharmaceuticals : Compounds with bicyclo[3.2.0] systems () are prevalent in β-lactam antibiotics (e.g., carbapenems), highlighting the role of bicyclic frameworks in bioactive molecules .
  • Chiral Synthesis : The rigid bicyclo[2.2.1]heptane scaffold is advantageous in asymmetric catalysis, where stereochemical control is paramount .

Research Findings and Trends

  • Synthetic Utility : Boc-protected derivatives (e.g., ) are intermediates in peptide mimetics and protease inhibitors, leveraging the Boc group’s stability under basic conditions .
  • Biological Activity : Bicyclo[3.2.0] systems () show potent antibacterial activity, suggesting that ring size and substituent positioning critically influence efficacy .
  • Crystallography : Studies on related lactones () reveal that bicyclo[2.2.1] systems form stable crystals, aiding in structure-activity relationship (SAR) studies .

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